Hydroxyfasudil Hydrochloride

Vue d'ensemble

Description

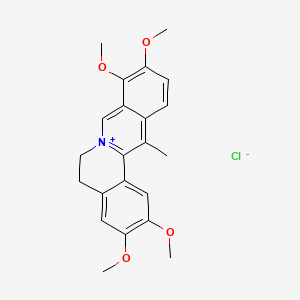

Le chlorhydrate de HA 1100, également connu sous le nom de chlorhydrate d'hydroxyfasudil, est un puissant inhibiteur de la protéine kinase associée à Rho (ROCK). Il s'agit d'un métabolite actif, perméable aux cellules, du chlorhydrate de fasudil. Ce composé est connu pour son inhibition sélective, compétitive vis-à-vis de l'ATP et réversible de ROCK1 et ROCK2, avec des valeurs de CI50 de 0,73 μM et 0,72 μM, respectivement .

Mécanisme D'action

Target of Action

Hydroxyfasudil primarily targets the Rho-associated protein kinase 1 (ROCK1) . This kinase plays a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .

Mode of Action

As a potent inhibitor of ROCK1, Hydroxyfasudil binds to the kinase, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways regulated by ROCK1, leading to various cellular changes .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxyfasudil is the Rho/ROCK pathway . ROCK1, when active, induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . By inhibiting ROCK1, Hydroxyfasudil disrupts this process, leading to vasodilation .

Pharmacokinetics

A study on fasudil, from which hydroxyfasudil is derived, showed that after oral administration, the peak concentration of hydroxyfasudil in the blood was similar to that after intravenous treatment . The exposure of Hydroxyfasudil, assessed as AUC 0–tz, differed between both treatments, with 449 µg × h/L after IV treatment and 309 µg × h/L after oral treatment . This suggests that Hydroxyfasudil has a bioavailability of 69% after oral administration compared to IV treatment .

Result of Action

The inhibition of ROCK1 by Hydroxyfasudil leads to a decrease in pulmonary vascular pressure . This is achieved by reducing the expression and activity of Angiotensin-converting enzyme (ACE) and increasing the expression of Endothelial nitric oxide synthase (eNOS), which mediates the production of the vasodilator nitric oxide (NO) .

Action Environment

The action of Hydroxyfasudil can be influenced by various environmental factors. For instance, the risk or severity of renal failure can be increased when Hydroxyfasudil is combined with certain drugs like Cyclosporine . Additionally, the therapeutic efficacy of Hydroxyfasudil can be increased when used in combination with other drugs like Dapagliflozin . Therefore, the environment in which Hydroxyfasudil is used, including the presence of other drugs, can significantly influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Hydroxyfasudil Hydrochloride interacts with several biomolecules, including the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, and Rho-associated protein kinase 1 . It inhibits these enzymes, thereby playing a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes . It has been found to prevent motor neuron cell death induced by SOD1G93A . Moreover, it has been shown to suppress both the increase in ROCK activity and phosphorylated phosphatase and tensin homologue deleted on chromosome 10 (PTEN), and the reduction in phosphorylated Akt induced by SOD1G93A .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a selective RhoA/ Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . This compound induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time . After oral administration, fasudil concentrations in blood were mostly very low . The maximal concentrations of this compound in blood were similar after oral and IV treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Fasudil treated animals showed reduced myocardial infarct size, lower levels of cardiac enzymes and cardiac troponin T, improved systolic and diastolic functions, and increased degree of decline in the ST-segment .

Metabolic Pathways

It is known that it interacts with several enzymes and cofactors .

Transport and Distribution

It is known that it interacts with several transporters or binding proteins .

Subcellular Localization

It is known that it interacts with several compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de HA 1100 implique l'hydroxylation du chlorhydrate de fasudil. Le processus comprend généralement l'utilisation de réactifs et de conditions spécifiques pour obtenir l'hydroxylation souhaitée. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et varient souvent en fonction du fabricant .

Méthodes de production industrielle

La production industrielle du chlorhydrate de HA 1100 suit des protocoles stricts pour garantir une pureté et un rendement élevés. Le processus implique une synthèse chimique à grande échelle, des étapes de purification et de cristallisation. Le composé est généralement produit sous forme de poudre et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de HA 1100 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Il peut être réduit en ses formes réduites correspondantes.

Substitution : Le chlorhydrate de HA 1100 peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déhydroxylées .

Applications De Recherche Scientifique

Le chlorhydrate de HA 1100 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme inhibiteur de ROCK dans diverses études chimiques.

Biologie : Employé dans la recherche en biologie cellulaire pour étudier les voies de signalisation cellulaire et la dynamique du cytosquelette.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans des affections telles que l'hypertension artérielle, l'accident vasculaire cérébral et d'autres maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme outil de recherche dans la découverte de médicaments .

Mécanisme d'action

Le chlorhydrate de HA 1100 exerce ses effets en inhibant ROCK1 et ROCK2. Cette inhibition conduit à la modulation de divers processus cellulaires, notamment la contraction cellulaire, la motilité, la prolifération et l'apoptose. Le composé augmente les niveaux d'ARNm de la synthase d'oxyde nitrique endothélial (eNOS) et stimule la production d'oxyde nitrique (NO), ce qui contribue à ses effets vasodilatateurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate de fasudil : Le composé parent du chlorhydrate de HA 1100, également un inhibiteur de ROCK.

Y-27632 : Un autre inhibiteur de ROCK bien connu avec des effets inhibiteurs similaires sur ROCK1 et ROCK2.

GSK429286A : Un inhibiteur sélectif de ROCK utilisé dans diverses études de recherche

Unicité

Le chlorhydrate de HA 1100 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de ROCK. Sa capacité à pénétrer les cellules et son inhibition réversible en font un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

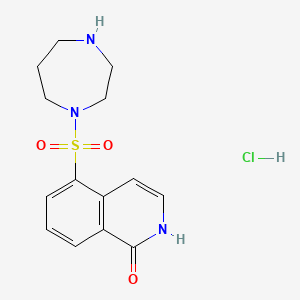

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWFOUVDVJGNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463911 | |

| Record name | Hydroxyfasudil Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155558-32-0 | |

| Record name | Hydroxyfasudil Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyfasudil monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

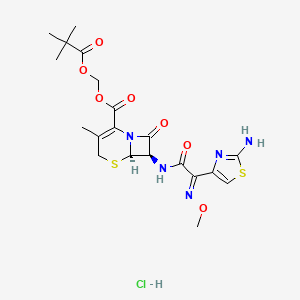

![2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B1662810.png)